An In-depth Technical Guide to (R)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride (CAS Number: 1965309-16-3)
An In-depth Technical Guide to (R)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride (CAS Number: 1965309-16-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (R)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride, a chiral heterocyclic compound incorporating both an oxazolidinone and a piperidine moiety. Due to the limited availability of direct research on this specific molecule, this document synthesizes information from established literature on its core components. A plausible synthetic route is proposed, leveraging well-established methodologies for the formation of the oxazolidinone ring and subsequent N-functionalization of the piperidine nucleus. The guide further explores the anticipated analytical and spectroscopic characteristics of the molecule. Based on the known pharmacology of structurally related compounds, potential biological activities and therapeutic applications are discussed, with a primary focus on its potential as an antibacterial agent, drawing parallels to the renowned oxazolidinone antibiotic, Linezolid. Finally, a discussion on the potential toxicological profile is presented, providing a preliminary safety assessment based on the known risks associated with oxazolidinone and substituted piperidine scaffolds.
Introduction
(R)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride is a distinct chemical entity characterized by the fusion of two pharmacologically significant heterocyclic systems: a chiral (R)-4-phenyl-2-oxazolidinone core and a 4-substituted piperidine ring. The oxazolidinone ring, particularly in its (S)-configuration at the 5-position, is the cornerstone of a critical class of antibiotics that inhibit bacterial protein synthesis.[1][2] The phenyl group at the 4-position of the oxazolidinone ring and the linkage of the piperidine at the 3-position are key structural features that will dictate the molecule's overall conformation and biological interactions.
The piperidine moiety is a ubiquitous scaffold in medicinal chemistry, found in a vast number of approved drugs targeting a wide array of biological targets, including the central nervous system and opioid receptors.[3][4] The specific substitution pattern in the target molecule, with the piperidine nitrogen attached to the oxazolidinone ring, creates a novel N-substituted heterocyclic system with potential for unique pharmacological properties.
This guide aims to provide a detailed, albeit predictive, technical overview of this compound to stimulate further research and development.
Chemical and Physical Properties
| Property | Predicted Value/Information |
| Chemical Formula | C₁₄H₁₉ClN₂O₂ |
| Molecular Weight | 298.77 g/mol |
| Appearance | Likely a white to off-white crystalline solid |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol, owing to its hydrochloride salt form. |
| Chirality | Contains a stereocenter at the 4-position of the oxazolidinone ring, specified as the (R)-enantiomer. |
| Stability | The oxazolidinone ring can be susceptible to hydrolysis under strong acidic or basic conditions. The hydrochloride salt form suggests stability under mildly acidic conditions. |
Proposed Synthesis
A plausible and efficient synthesis of (R)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride can be envisioned in a multi-step sequence, leveraging established synthetic transformations. The key steps would involve the synthesis of the chiral oxazolidinone core followed by the coupling of the piperidine moiety.
Synthesis of (R)-4-Phenyl-2-oxazolidinone (Intermediate 1)
The synthesis of the chiral oxazolidinone precursor can be achieved from the corresponding chiral amino alcohol, (R)-2-phenylglycinol.
Protocol:
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Cyclization: (R)-2-phenylglycinol is reacted with a carbonyl source, such as diethyl carbonate or phosgene equivalents (e.g., triphosgene), in the presence of a base (e.g., potassium carbonate or triethylamine) to facilitate the cyclization to form the oxazolidinone ring.
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Purification: The resulting (R)-4-phenyl-2-oxazolidinone is purified by recrystallization or column chromatography.
Coupling of Piperidine Moiety (Key Step)
The crucial step involves the formation of the C-N bond between the nitrogen of the piperidine ring and the nitrogen of the oxazolidinone ring. This can be approached through modern cross-coupling reactions. A common precursor for the piperidine part would be N-Boc-4-aminopiperidine.
Proposed Method: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[5][6] In this context, it could be adapted to couple the oxazolidinone with a protected aminopiperidine.
Protocol:
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Preparation of an Aryl Halide Precursor: The (R)-4-phenyl-2-oxazolidinone would need to be functionalized to an aryl halide, for instance, by introducing a bromo or iodo group on the phenyl ring, or more directly, the oxazolidinone nitrogen could potentially be coupled with a halo-substituted piperidine. However, a more plausible route involves the coupling of an N-unsubstituted oxazolidinone with a suitable piperidine derivative. A direct N-arylation of the oxazolidinone with a piperidine derivative is less common. A more likely scenario would involve the coupling of a pre-formed N-aryl oxazolidinone with a piperidine derivative. For the sake of this guide, we will propose a direct coupling of the N-H of the oxazolidinone with a suitably activated piperidine. A more direct approach would be the coupling of (R)-4-phenyl-2-oxazolidinone with a protected 4-halopiperidine, followed by deprotection and amination. However, a direct N-coupling to the oxazolidinone nitrogen is also a possibility.
Let's consider a more direct N-arylation type strategy:
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Reaction Setup: In a dry, inert atmosphere, a reaction vessel is charged with (R)-4-phenyl-2-oxazolidinone, a protected piperidine derivative such as 1-Boc-4-iodopiperidine, a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos or a Buchwald ligand), and a base (e.g., Cs₂CO₃ or K₃PO₄).
-
Reaction Execution: The mixture is dissolved in an anhydrous solvent (e.g., toluene or dioxane) and heated to the appropriate temperature (typically 80-120 °C) until the reaction is complete, as monitored by TLC or LC-MS.
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Work-up and Purification: The reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to yield (R)-4-phenyl-3-(1-Boc-piperidin-4-yl)oxazolidin-2-one.
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Deprotection: The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to yield the free amine.
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Salt Formation: The resulting free base is treated with a solution of hydrogen chloride in a suitable solvent (e.g., diethyl ether or isopropanol) to precipitate the desired (R)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride.
Alternative Method: Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that can also be employed for the formation of C-N bonds.[7]
Protocol:
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Reaction Setup: (R)-4-phenyl-2-oxazolidinone is reacted with a protected 4-halopiperidine (e.g., 1-Boc-4-iodopiperidine) in the presence of a copper catalyst (e.g., CuI), a ligand (e.g., 1,10-phenanthroline or an amino acid), and a base (e.g., K₂CO₃ or Cs₂CO₃) in a high-boiling polar solvent (e.g., DMF or DMSO).
-
Reaction Execution: The mixture is heated to a high temperature (typically 120-180 °C) for several hours.
-
Work-up, Purification, Deprotection, and Salt Formation: The subsequent steps are similar to those described for the Buchwald-Hartwig amination.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for the target compound.
Structural Elucidation and Characterization
The structural confirmation of (R)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride would rely on a combination of spectroscopic and analytical techniques.
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the phenyl protons (in the aromatic region, ~7.2-7.5 ppm), the methine proton of the oxazolidinone ring (~5.0-5.5 ppm), the methylene protons of the oxazolidinone ring (~4.0-4.8 ppm), and the protons of the piperidine ring (a complex pattern of multiplets in the aliphatic region, ~1.5-3.5 ppm). The N-H proton of the piperidinium ion might appear as a broad singlet.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display signals for the carbonyl carbon of the oxazolidinone (~155-160 ppm), the carbons of the phenyl ring (~125-140 ppm), the methine and methylene carbons of the oxazolidinone ring (~50-80 ppm), and the carbons of the piperidine ring (~25-55 ppm).
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular weight and elemental composition of the molecule. The fragmentation pattern could provide further structural information.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the carbonyl group of the oxazolidinone ring (~1750 cm⁻¹). N-H stretching vibrations from the piperidinium ion would also be expected.
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Chiral HPLC: To confirm the enantiomeric purity of the (R)-isomer, chiral High-Performance Liquid Chromatography (HPLC) would be employed.
Potential Biological Activity and Therapeutic Applications
The biological profile of (R)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride is likely to be influenced by both the oxazolidinone and the piperidine moieties.
Antibacterial Activity
The most prominent and well-documented activity of the oxazolidinone class is their antibacterial effect.[1][8] Oxazolidinones, such as Linezolid, are inhibitors of bacterial protein synthesis, acting at an early stage of translation. They bind to the 50S ribosomal subunit and prevent the formation of the initiation complex.[2]
It is plausible that the target compound could exhibit antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). The substitution at the N3 position of the oxazolidinone ring is known to be a key determinant of the antibacterial spectrum and potency. The piperidine moiety at this position could influence the compound's pharmacokinetic properties, such as solubility and cell permeability, as well as its interaction with the ribosomal target.
Potential Mechanism of Action as an Antibacterial Agent
Caption: Hypothesized mechanism of antibacterial action.
Other Potential Activities
The 4-substituted piperidine scaffold is a common feature in centrally acting drugs.[3] Depending on the overall molecular conformation and physicochemical properties, the target compound could potentially interact with various receptors and transporters in the central nervous system. However, without experimental data, this remains speculative. The analgesic and antioxidant properties observed in some piperidine derivatives are also noteworthy.[9][10]
Safety and Toxicology
A preliminary assessment of the potential toxicity of (R)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride should consider the known toxicological profiles of its constituent parts.
-
Oxazolidinone-related Toxicology: A key concern with long-term use of oxazolidinone antibiotics is myelosuppression (thrombocytopenia, anemia, and neutropenia), which is generally reversible upon discontinuation of the drug.[9][11] Another potential side effect is the reversible, non-selective inhibition of monoamine oxidase (MAO), which can lead to drug-drug interactions with adrenergic and serotonergic agents.[12]
-
Piperidine-related Toxicology: The toxicological profile of substituted piperidines is highly dependent on the nature and position of the substituents.[13] Some piperidine-containing drugs have been associated with cardiovascular side effects (e.g., QT prolongation) or CNS-related adverse events. The parent piperidine molecule is classified as toxic by inhalation and in contact with skin.[14]
Therefore, a thorough preclinical safety evaluation of the target compound would be essential, including studies on hematological parameters, monoamine oxidase inhibition, and general organ toxicity.
Conclusion
(R)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride represents a novel chemical entity with the potential for interesting pharmacological activities, most notably as an antibacterial agent. This technical guide has provided a comprehensive, albeit predictive, overview of its chemical properties, a plausible synthetic strategy, expected analytical characteristics, and potential biological and toxicological profiles. The proposed synthetic routes, based on well-established cross-coupling reactions, offer a clear path for the future synthesis and evaluation of this compound. Further experimental investigation is warranted to fully elucidate the properties and therapeutic potential of this intriguing molecule.
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